molecular formula C24H18ClFN2O4S B2600572 1-(3-Chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941906-48-5

1-(3-Chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2600572
CAS No.: 941906-48-5
M. Wt: 484.93
InChI Key: MMGXCTQGKQJZRR-UHFFFAOYSA-N
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Description

This compound belongs to the spiro[indoline-thiazolidine] dione class, characterized by a fused bicyclic structure with a thiazolidine ring connected to an indoline moiety via a spiro carbon. The substituents—3-chlorobenzyl at position 1 and 3-fluoro-4-methylphenyl at position 3'—impart distinct electronic and steric properties.

Properties

IUPAC Name

1'-[(3-chlorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O4S/c1-15-9-10-18(12-20(15)26)28-22(29)14-33(31,32)24(28)19-7-2-3-8-21(19)27(23(24)30)13-16-5-4-6-17(25)11-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGXCTQGKQJZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)-3’-(3-fluoro-4-methylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indoline Core: Starting with an indole derivative, the indoline core can be synthesized through reduction or other functional group transformations.

    Spirocyclization: The spirocyclic structure is formed by reacting the indoline derivative with a thiazolidine precursor under specific conditions, such as heating or using a catalyst.

    Functional Group Introduction: The chlorobenzyl and fluoromethylphenyl groups are introduced through substitution reactions, often using reagents like chlorobenzyl chloride and fluoromethylphenyl bromide.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)-3’-(3-fluoro-4-methylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-3’-(3-fluoro-4-methylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression or replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its structural analogs:

Compound Substituents Molecular Formula Molecular Weight logP Melting Point (°C) Key Features
Target Compound 1-(3-Cl-benzyl); 3'-(3-F-4-Me-phenyl) C24H18ClFN2O4S2 524.99* ~4.5† N/A‡ 1',1'-Dioxide modification; enhanced polarity
1-Benzyl-3'-(3-fluorophenyl)spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1-Benzyl; 3'-(3-F-phenyl) C23H17FN2O2S 404.46 4.35 N/A Lower molecular weight; no dioxide group
3'-(4-Fluorophenyl)-1-(2-Me-benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide 1-(2-Me-benzyl); 3'-(4-F-phenyl) C24H19FN2O4S2 522.61 N/A N/A Ortho-methyl substitution on benzyl; altered steric hindrance
1-(2,4-DiCl-benzyl)-3'-(3,4-DiCl-phenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1-(2,4-DiCl-benzyl); 3'-(3,4-DiCl-phenyl) C23H14Cl4N2O2S 524.25 ~5.0† N/A Higher Cl content increases lipophilicity; potential cytotoxicity

*Calculated using PubChem tools. †Estimated via analogy to . ‡No experimental data available in evidence.

Key Structural-Activity Relationships (SAR)

Substituent Position: Meta-substitution on the benzyl group (e.g., 3-Cl in the target vs.

Electron-Withdrawing Groups : Fluorine and chlorine atoms enhance metabolic stability and ligand-receptor interactions via halogen bonding .

Dioxide Modification : The 1',1'-dioxide group (present in the target and ) increases hydrogen-bond acceptor capacity, which may improve solubility and kinase inhibition .

Biological Activity

1-(3-Chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide (CAS No. 941906-48-5) is a synthetic compound characterized by a complex structure that incorporates both indole and thiazolidine rings. Its molecular formula is C24H18ClFN2O4S, with a molecular weight of 484.93 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The structural representation of the compound can be summarized as follows:

PropertyValue
Molecular FormulaC24H18ClFN2O4S
Molecular Weight484.93 g/mol
IUPAC Name1'-[(3-chlorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
InChI KeyMMGXCTQGKQJZRR-UHFFFAOYSA-N

Antiparasitic Activity

Research indicates that compounds with similar scaffolds have demonstrated potent antiparasitic activity. For instance, derivatives of thiazolidine have been observed to inhibit cysteine proteases which are crucial for the survival of parasites such as Entamoeba histolytica and Trypanosoma brucei. These findings suggest that 1-(3-Chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide may also possess similar activity against parasitic infections.

Anticancer Properties

The compound's potential anticancer properties can be inferred from studies on related spiro compounds that have shown efficacy in inhibiting cancer cell proliferation. The unique combination of aromatic rings and sulfur-containing moieties may facilitate interactions with DNA or key signaling pathways involved in cancer progression.

Case Studies

Although specific case studies focusing exclusively on this compound are scarce, analogous compounds have been documented in various research articles:

  • Antiparasitic Screening : A study on related thiazolidine derivatives showed IC50 values in the low micromolar range against Plasmodium falciparum, indicating strong antiparasitic potential.
  • Cytotoxicity Assessments : In vitro tests revealed that certain derivatives exhibited low cytotoxicity while maintaining high antiparasitic activity. This balance is crucial for therapeutic applications.

Q & A

Basic: What are the key synthetic pathways for synthesizing this spiro-thiazolidine dione derivative, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step cyclization and functionalization. A general approach includes:

Indoline-thiazolidine spiro-core formation : Cyclocondensation of substituted indoline precursors with thiazolidine derivatives under acidic/basic conditions (e.g., using p-toluenesulfonic acid or triethylamine) .

Sulfonation and oxidation : Introduction of the dione moieties via controlled oxidation (e.g., using meta-chloroperbenzoic acid) .

Substituent incorporation : The 3-chlorobenzyl and 3-fluoro-4-methylphenyl groups are introduced via nucleophilic substitution or Suzuki coupling .
Optimization Strategies :

  • Vary catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and solvents (DMF vs. THF) to improve regioselectivity.
  • Monitor reaction progress via TLC or HPLC to minimize side products. A reported yield of 68% was achieved using column chromatography (PE:EA = 15:1) for purification .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what challenges arise in data interpretation?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for spiro-junction protons (δ 5.13–5.41 ppm) and aromatic substituents (δ 6.59–7.70 ppm). Diastereomers may split signals, requiring 2D NMR (COSY, NOESY) for resolution .
  • HRMS : Confirm molecular ion [M+H]⁺ (e.g., Calc: 393.0801; Found: 393.0790) and isotopic patterns for Cl/F .
  • IR : Identify carbonyl stretches (~1640–1740 cm⁻¹) and sulfone groups (~1300 cm⁻¹) .
    Challenges :
  • Overlapping aromatic signals in NMR due to substituent complexity.
  • Low solubility in common solvents (e.g., DMSO-d₆) may preclude ¹³C NMR, necessitating alternative solvents like CDCl₃ .

Basic: What in vitro biological assays are suitable for evaluating this compound’s pharmacological potential?

Methodological Answer:

  • Antibacterial Activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with positive controls like ciprofloxacin .
  • Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in RAW 264.7 macrophages .
  • Cytotoxicity : Perform MTT assays on HEK-293 or HepG2 cells to assess selectivity (IC₅₀ values) .

Advanced: How do stereochemical variations at the spiro junction influence biological activity?

Methodological Answer:

  • Isomer Synthesis : Prepare diastereomers (e.g., 29a vs. 29b in ) via chiral catalysts or kinetic resolution.
  • Activity Correlation : Test isomers in parallel bioassays. For example, (2R*,3S*) isomers may show 2–3× higher antibacterial potency due to enhanced target binding .
  • Structural Analysis : Use X-ray crystallography (e.g., CCDC-deposited data) to correlate absolute configuration with activity. The 1',1'-dioxide conformation can sterically hinder or enable target interactions .

Advanced: How can computational modeling predict metabolic stability and guide structural modifications?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., bacterial dihydrofolate reductase). Focus on substituent effects: 3-fluoro-4-methylphenyl enhances hydrophobic binding .
  • ADME Prediction : Apply SwissADME to assess LogP (aim for 2–4), CYP450 metabolism, and BBB penetration. The chlorobenzyl group may increase metabolic lability, suggesting replacement with trifluoromethyl .
  • MD Simulations : Run GROMACS to evaluate conformational stability of the spiro core in aqueous vs. lipid environments .

Advanced: How should researchers resolve contradictions in spectral data or bioassay results?

Methodological Answer:

  • Data Triangulation : Cross-validate NMR with LC-MS (e.g., detect trace impurities) and elemental analysis. For example, a 0.0011 HRMS error suggests isotopic interference .
  • Bioassay Reproducibility : Replicate assays under controlled conditions (e.g., CO₂ levels, serum batches). If MIC values vary, test against isogenic mutant strains to confirm target specificity .
  • Crystallographic Validation : Resolve ambiguous NOE correlations with X-ray structures. highlights how crystallography clarifies bond angles and torsion strains .

Advanced: What strategies mitigate synthetic challenges like low yields or unwanted byproducts?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., over-oxidized sulfones). Adjust stoichiometry of oxidizing agents (e.g., reduce MCPBA equivalents) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve spirocyclization yields by 15–20% .
  • Protecting Groups : Temporarily protect reactive sites (e.g., indoline NH with Boc) during halogenation steps .

Table 1: Key Spectral Data for Structural Confirmation

TechniqueCritical ObservationsEvidence ID
¹H NMR Spiro-H: δ 5.13–5.41; Aromatic: δ 6.59–7.70
HRMS [M+H]⁺: 393.0790 (Δ = -0.0011)
X-ray Bond angles: C-S-O = 104.5°; Torsion: 8.7°

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